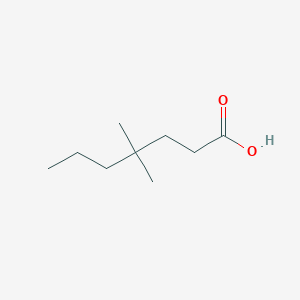
4,4-Dimethylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylheptanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Significance
4,4-Dimethylheptanoic acid has gained attention in metabolic studies due to its role as an anaplerotic agent. Anaplerotic compounds replenish intermediates in metabolic pathways, particularly the Krebs cycle, which is crucial for energy production in cells. Recent studies have indicated that medium branched-chain fatty acids (MBCFAs), including this compound, can enhance cellular respiration and energy metabolism in conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
Metabolic Research
The compound has been investigated for its potential therapeutic benefits in metabolic disorders. Studies have shown that this compound can improve mitochondrial function and energy homeostasis in MCAD-deficient models. This is particularly relevant for patients suffering from fatty acid oxidation disorders where traditional treatments may be insufficient .
Therapeutic Applications
Due to its metabolic properties, this compound may serve as a therapeutic agent for conditions related to energy metabolism disorders. Its use in formulations aimed at improving mitochondrial function is under exploration.
- Potential Treatments :
- Fatty acid oxidation disorders
- Glucose transporter type 1 deficiency syndrome
- Glycogen storage diseases
Industrial Applications
In addition to its biological significance, this compound is used in the synthesis of various chemical compounds. Its unique structure allows it to be a precursor in the production of specialty chemicals, surfactants, and polymers.
Case Study 1: Anaplerotic Therapy in MCAD Deficiency
A study conducted on MCAD-deficient mice treated with triheptanoin (containing heptanoic acid) showed significant improvements in energy metabolism markers. Similar studies suggest that integrating this compound into treatment regimens could further enhance therapeutic outcomes by providing alternative metabolic pathways .
Case Study 2: Dietary Impacts on Energy Metabolism
Research on dietary fats indicated that incorporating branched-chain fatty acids like this compound could lead to improved liver glycogen levels and overall metabolic health. This suggests potential applications in nutritional science aimed at optimizing energy levels through diet .
Propriétés
Numéro CAS |
50902-80-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4,4-dimethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(2,3)7-5-8(10)11/h4-7H2,1-3H3,(H,10,11) |
Clé InChI |
YJUJGBZYQJQTFX-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)CCC(=O)O |
SMILES canonique |
CCCC(C)(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















